

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1297132

[Get Quote](#)

Technical Guide: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a summary of the available chemical properties, a detailed potential experimental protocol for its synthesis and characterization, and a visualization of the synthetic workflow. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on closely related analogs.

Chemical Properties

A comprehensive summary of the known and estimated chemical properties of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid** is presented below.

Property	Value	Source/Analog
IUPAC Name	5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid	-
CAS Number	Not available	-
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	168.19 g/mol	[1] [2] [3] [4]
Melting Point	Estimated: 130-150 °C (136-141 °C) [5]	Based on 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	General solubility of pyrazole carboxylic acids
pKa	Not available	-

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and characterization of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**, based on established methods for analogous pyrazole derivatives.

Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis of similar pyrazole esters.

Materials:

- Propylhydrazine
- Ethyl 2-acetyl-3-oxobutanoate (or a similar β -ketoester)

- Ethanol
- Acetic acid (glacial)
- Sodium bicarbonate
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of propylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
- To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
- Purify the crude product by column chromatography on silica gel.

Hydrolysis to 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Materials:

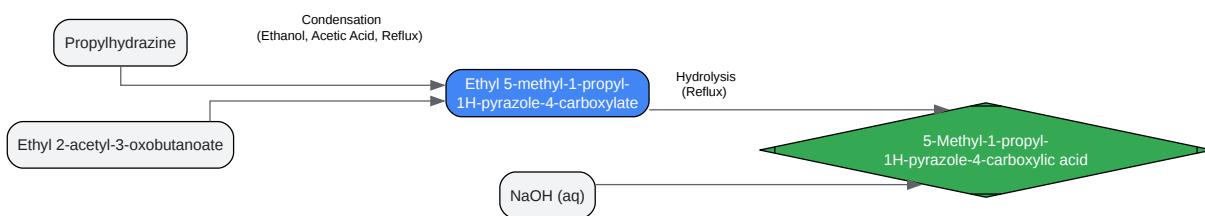
- Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl)

Procedure:

- Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).
- Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to obtain **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

Characterization

The synthesized compound should be characterized using the following standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a triplet and a sextet for the propyl group protons, a singlet for the methyl group protons, and a singlet for the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet.
 - ^{13}C NMR: Expected signals would correspond to the carbons of the propyl group, the methyl group, the pyrazole ring, and the carboxylic acid carbonyl group.
- Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=N

stretches of the pyrazole ring and alkyl groups.

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propyl-1H-pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 1-Propyl-1H-pyrazole-4-carboxylic acid | 849612-71-1 | ZIB61271 [biosynth.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-46-2 [sigmaaldrich.com]

- To cite this document: BenchChem. [5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297132#5-methyl-1-propyl-1h-pyrazole-4-carboxylic-acid-chemical-properties\]](https://www.benchchem.com/product/b1297132#5-methyl-1-propyl-1h-pyrazole-4-carboxylic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com